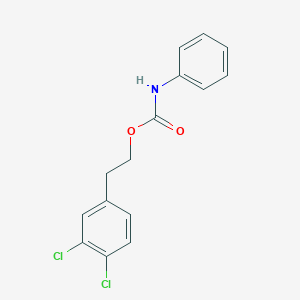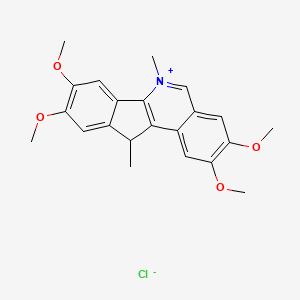
(+-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride is a complex organic compound with the molecular formula C22H24NO4Cl and a molecular weight of 401.89 g/mol . This compound is part of the indenoisoquinoline family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce double bonds or other functional groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indenoisoquinolines.
Scientific Research Applications
(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tuberculosis and anti-inflammatory activities.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Mechanism of Action
The mechanism of action of (+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis . Additionally, its anti-inflammatory effects could be mediated through the inhibition of superoxide anion generation and neutrophil elastase release .
Comparison with Similar Compounds
(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride can be compared with other indenoisoquinoline derivatives, such as:
6-(4-hydroxypiperidin-1-yl)-11H-indeno(1,2-c)quinolin-11-one: Known for its dual anti-tuberculosis and anti-inflammatory activities.
2,3,8-trimethoxy-6-methyl-11H-indeno(1,2-c)isoquinolin-6-ium-9-ol chloride: Another derivative with potential biological activities.
The uniqueness of (+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
125455-88-1 |
|---|---|
Molecular Formula |
C22H24ClNO4 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C22H24NO4.ClH/c1-12-14-8-18(25-4)20(27-6)10-16(14)22-21(12)15-9-19(26-5)17(24-3)7-13(15)11-23(22)2;/h7-12H,1-6H3;1H/q+1;/p-1 |
InChI Key |
CFYGXVNIGPVKIT-UHFFFAOYSA-M |
Canonical SMILES |
CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=[N+]3C)OC)OC)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)
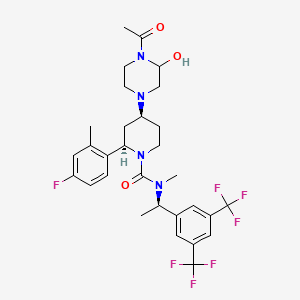

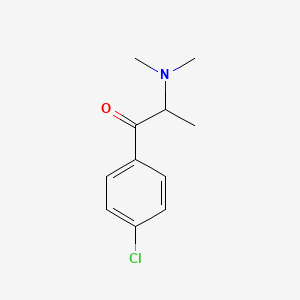
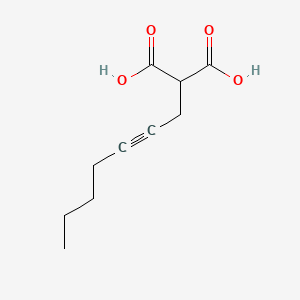


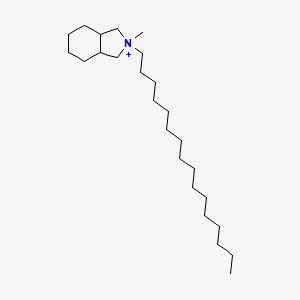
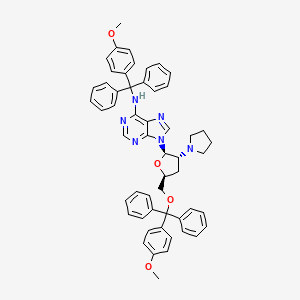
![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
